molecular formula C11H12BrClO3 B13683596 Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate

Cat. No.: B13683596
M. Wt: 307.57 g/mol
InChI Key: CNHYXVHNVKHBMM-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a hydroxypropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate typically involves a multi-step process. One common method starts with the bromination of 2-chlorophenylacetic acid to obtain 2-bromo-4-chlorophenylacetic acid. This intermediate is then esterified with ethanol in the presence of a strong acid catalyst to form Ethyl 2-bromo-4-chlorophenylacetate. Finally, the ester undergoes a hydroxylation reaction using a suitable oxidizing agent to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and more efficient catalysts to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to biological targets. The hydroxy group can form hydrogen bonds, further affecting its interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-bromo-4-chlorophenyl)-3-oxopropanoate
  • Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanol
  • Ethyl 3-(2-bromo-4-chlorophenyl)-3-methoxypropanoate

Uniqueness

Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The hydroxy group adds another layer of complexity, allowing for diverse chemical transformations and interactions .

Properties

Molecular Formula

C11H12BrClO3

Molecular Weight

307.57 g/mol

IUPAC Name

ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5,10,14H,2,6H2,1H3

InChI Key

CNHYXVHNVKHBMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)Cl)Br)O

Origin of Product

United States

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